REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH:12]=[C:11]([O:13][Si](C(C)(C)C)(C)C)[CH:10]=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>C1COCC1>[CH2:1]([N:8]1[CH:12]=[C:11]([OH:13])[CH:10]=[N:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|
|
Name
|
1-Benzyl-4-t-butyldimethylsilyloxypyrazole
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1N=CC(=C1)O[Si](C)(C)C(C)(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
52 mL
|
Type
|
reactant
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in water
|
Type
|
EXTRACTION
|
Details
|
extracted into diethylether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organics dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the ether removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue purified by column chromatography (silica gel, chloroform→2% methanol/chloroform)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1N=CC(=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.63 g | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 34.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |